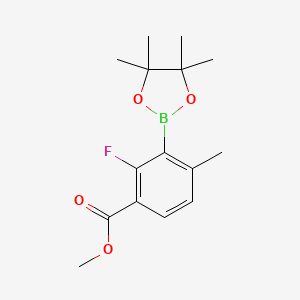
Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Cat. No. B8251119
M. Wt: 294.13 g/mol
InChI Key: OSWYZVITFZFCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09127024B2
Procedure details


In a 100 ml 3-neck round bottom flask equipped with a condenser, magnetic stirrer and nitrogen outlet was placed methyl 2-fluoro-3-iodo-4-methylbenzoate (2.0 g, 6.80 mmol), 10.0 ml of anhydrous 1,4-dioxane, diacetoxypalladium (0.076 g, 0.340 mmol) and [1,1′-biphenyl]-2-yldicyclohexylphosphine (0.477 g, 1.360 mmol) under nitrogen. 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.96 ml, 20.40 mmol) was added drop wise via syringe. The reaction mixture was heated at 60° C. for 2 hours and stirred at room temperature overnight. LCMS showed almost 100% conversion. The dioxane was removed and the residue was purified on 80 g ISCO silica column using ethyl acetate/hexane gradient and then switched to methanol/DCM gradient to give 1.25 g (62.5%) of IXS-5-48-1, 1.25 g (62.5%). 1H NMR (DMSO-d6, 400 MHz) δ 7.81 (t, 1H), 7.16 (d, 1H), 3.83 (s, 3H), 2.42 (s, 3H), 1.33 (s, 12H), and MS: [MH+]=295).
Name
methyl 2-fluoro-3-iodo-4-methylbenzoate
Quantity
2 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:11](I)=[C:10]([CH3:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1(C2C=CC=CC=2)C=CC=CC=1P(C1CCCCC1)C1CCCCC1.[CH3:39][C:40]1([CH3:47])[C:44]([CH3:46])([CH3:45])[O:43][BH:42][O:41]1>C(O[Pd]OC(=O)C)(=O)C.O1CCOCC1>[F:1][C:2]1[C:11]([B:42]2[O:43][C:44]([CH3:46])([CH3:45])[C:40]([CH3:47])([CH3:39])[O:41]2)=[C:10]([CH3:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Inputs


Step One
|
Name
|
methyl 2-fluoro-3-iodo-4-methylbenzoate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)OC)C=CC(=C1I)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.477 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
2.96 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OBOC1(C)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.076 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)O[Pd]OC(C)=O
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 100 ml 3-neck round bottom flask equipped with a condenser, magnetic stirrer and nitrogen outlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dioxane was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified on 80 g ISCO silica column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.25 g (62.5%) of IXS-5-48-1, 1.25 g (62.5%)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=O)OC)C=CC(=C1B1OC(C(O1)(C)C)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
